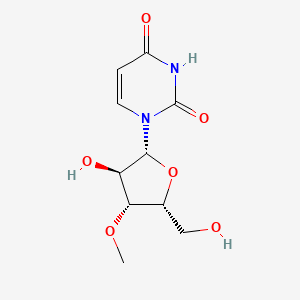![molecular formula C13H13ClN4O B13043985 (R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a pyrimidine ring substituted with a chlorine and methyl group, and a dihydropyrrolo[1,2-A]pyrazinone core. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate amines and carbonyl compounds under controlled conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Construction of the Dihydropyrrolo[1,2-A]pyrazinone Core: This involves cyclization reactions where the pyrimidine derivative is reacted with suitable precursors to form the dihydropyrrolo[1,2-A]pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyrrolo[1,2-A]pyrazinone core.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Wissenschaftliche Forschungsanwendungen
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For instance, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dasatinib: A dual Src/Abl kinase inhibitor with a similar pyrimidine core.
Imatinib: Another kinase inhibitor with structural similarities.
Bosutinib: Shares the pyrimidine ring and is used in cancer therapy.
Uniqueness
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is unique due to its specific ®-configuration and the presence of the dihydropyrrolo[1,2-A]pyrazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H13ClN4O |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
(3R)-7-(2-chloro-5-methylpyrimidin-4-yl)-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C13H13ClN4O/c1-7-4-15-13(14)17-11(7)9-3-10-12(19)16-8(2)5-18(10)6-9/h3-4,6,8H,5H2,1-2H3,(H,16,19)/t8-/m1/s1 |
InChI-Schlüssel |
LPRSUFCYVJQIFQ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
Kanonische SMILES |
CC1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















